
Hidrosmin Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hidrosmin Impurity, also known as this compound, is a useful research compound. Its molecular formula is C32H40O17.C30H36O16.C30H36O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
In chemistry, hidrosmin serves as a model compound for studying flavonoid interactions and their biochemical pathways. Its structural properties allow researchers to investigate the effects of flavonoids on various biological systems.
Biology
Recent studies have highlighted hidrosmin's potential in improving endothelial dysfunction and reducing atherosclerotic lesions in diabetic models. For instance, a study on diabetic mice demonstrated that treatment with hidrosmin significantly improved vascular function and reduced lipid accumulation in atherosclerotic plaques .
Medicine
Hidrosmin is clinically indicated for:
- Chronic Venous Insufficiency : A double-blind placebo-controlled trial showed significant improvement in symptoms such as pain and swelling among patients treated with hidrosmin compared to those receiving placebo .
- Diabetic Nephropathy : Preclinical studies indicate that hidrosmin may reduce renal damage associated with diabetes, suggesting its role in managing complications arising from chronic hyperglycemia .
Industry
In industrial applications, hidrosmin is incorporated into pharmaceutical formulations targeting blood circulation disorders. Its efficacy has been validated through systematic reviews and clinical guidelines, establishing it as a reliable component in venotonic drugs .
Clinical Trial on Chronic Venous Insufficiency
A study involving 57 patients evaluated the effectiveness of hidrosmin over a 45-day period. Results indicated marked reductions in pain and swelling compared to placebo, with minimal adverse effects reported .
Animal Model Study on Diabetes
In a controlled experiment with diabetic mice, oral administration of hidrosmin resulted in improved vascular function and reduced atherosclerotic plaque size after 16 weeks of treatment . This highlights its potential as an adjunct therapy for managing diabetes-related vascular complications.
特性
CAS番号 |
120250-44-4 |
---|---|
分子式 |
C32H40O17.C30H36O16.C30H36O16 |
同義語 |
4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-, mixt. with 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one and 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-oneMixture |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。